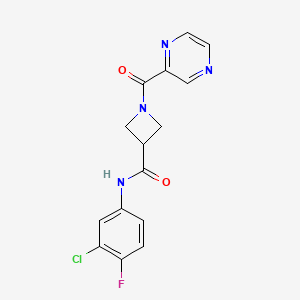
N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, commonly known as CFTR modulator, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CFTR modulators have been found to be effective in treating cystic fibrosis (CF), a genetic disorder that affects the lungs and other organs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related compounds involves strategic chemical reactions to introduce functional groups that allow further functionalization, making them valuable as building blocks in medicinal chemistry. For instance, the synthesis of fluorinated pyrazoles and their derivatives involves processes such as monofluorination and condensation with hydrazines. These methods are crucial for creating compounds with potential biological activities and for studying their structural properties, including hydrogen bonding patterns and molecular interactions (Surmont et al., 2011).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been evaluated for their antimicrobial and antitumor activities. For example, new series of azetidin-2-one derivatives have been synthesized and shown to exhibit antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Shailesh et al., 2012). Similarly, derivatives containing pyrazole and pyrimidine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential use as anticancer agents (Riyadh, 2011).
Antiviral Activity
Research into the antiviral activity of related compounds has also been conducted. For instance, certain N-phenylpyrazine-2-carboxamides were found to possess significant in vitro activity against Mycobacterium tuberculosis, showcasing their potential as anti-mycobacterial agents (Zítko et al., 2013). These findings are critical for addressing the need for new treatments for tuberculosis and other infectious diseases.
Molecular Docking and Antiviral Screening
Molecular docking studies have been employed to predict the interaction between these compounds and biological targets. For example, spectroscopic and quantum chemical studies, along with molecular docking, have been conducted to understand the binding mechanisms of these compounds to specific enzymes, potentially guiding the design of inhibitors for therapeutic applications (Sebastian et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c16-11-5-10(1-2-12(11)17)20-14(22)9-7-21(8-9)15(23)13-6-18-3-4-19-13/h1-6,9H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOVCSLAYMIGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

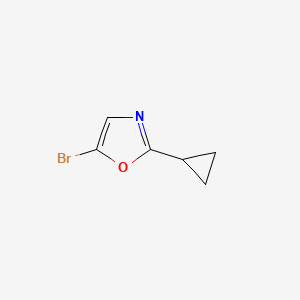
![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)
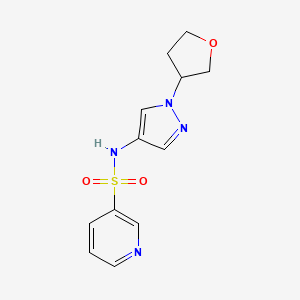
![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)

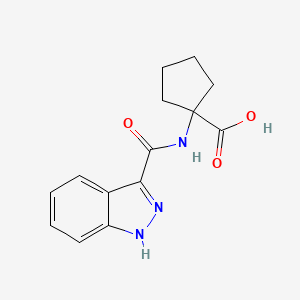
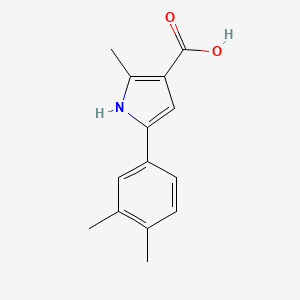
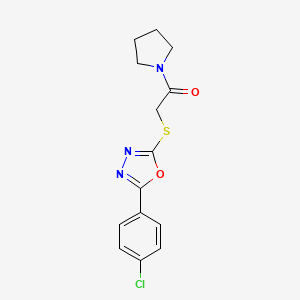



![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)
![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2963505.png)